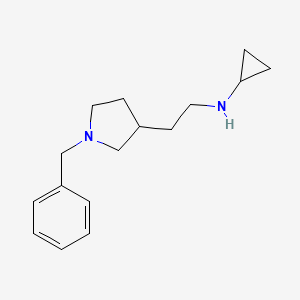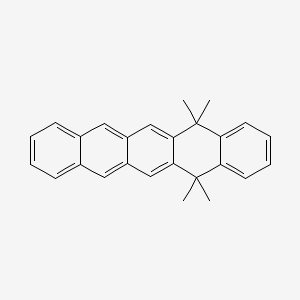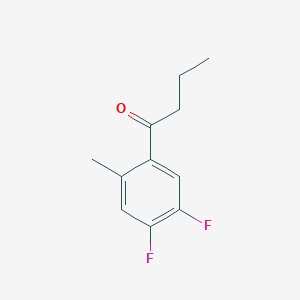![molecular formula C13H24N2O B13949973 1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound belonging to the class of spirocyclic amines. It is characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a ketone can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Applications De Recherche Scientifique
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone has several scientific research applications:
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of TYK2/JAK1 kinases, which are involved in inflammatory signaling pathways. The compound exerts its effects by binding to the active sites of these kinases, thereby inhibiting their activity and modulating the expression of related genes . This leads to a reduction in inflammatory responses and has potential therapeutic implications for diseases such as inflammatory bowel disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core and exhibit similar biological activities, particularly as kinase inhibitors.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound is another spirocyclic derivative with potent kinase inhibitory activity.
Uniqueness
1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and selectivity. The compound’s ability to selectively inhibit TYK2/JAK1 kinases with high potency sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H24N2O |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
1-(2-propan-2-yl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c1-11(2)15-9-6-13(10-15)4-7-14(8-5-13)12(3)16/h11H,4-10H2,1-3H3 |
Clé InChI |
NIMTXUWDSLCIGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(C1)CCN(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


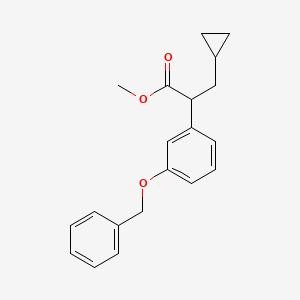
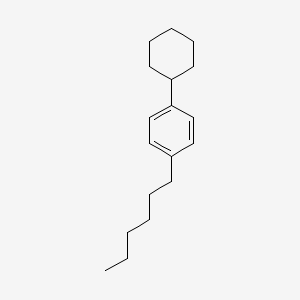

![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)
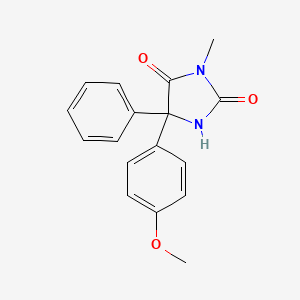

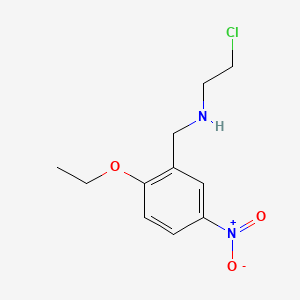
![2-benzamido-N-[(2S)-3-methyl-1-(4-methylanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B13949944.png)

